(7-Chloro-6-fluoroquinolin-2-yl)methanol
Description
(7-Chloro-6-fluoroquinolin-2-yl)methanol is a quinoline derivative featuring a hydroxymethyl (-CH2OH) group at position 2, with chlorine and fluorine substituents at positions 7 and 6, respectively. The strategic placement of halogens (Cl, F) and the hydroxymethyl group in this compound likely influences its electronic properties, solubility, and intermolecular interactions, which are critical for its chemical behavior and biological efficacy.
Properties
Molecular Formula |
C10H7ClFNO |
|---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
(7-chloro-6-fluoroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H7ClFNO/c11-8-4-10-6(3-9(8)12)1-2-7(5-14)13-10/h1-4,14H,5H2 |
InChI Key |
UYUMLGPOFYSCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
(2-Chloro-6-methylquinolin-3-yl)methanol ()
- Structure : Chlorine at position 2, methyl at position 6, and hydroxymethyl at position 3.
- Synthesis: Sodium borohydride reduction of 2-chloro-6-methylquinoline-3-carbaldehyde in the presence of montmorillonite K-10 under microwave irradiation (500 W, 5 min) .
- Crystallography: The molecule is nearly planar (r.m.s. deviation: 0.026 Å), with intramolecular C–H···O hydrogen bonds forming an S(5) ring motif. Intermolecular O–H···O hydrogen bonds and π–π stacking interactions (3.713 Å between quinoline rings) stabilize the crystal lattice .
- Key Difference : The target compound has substituents at positions 6 (F), 7 (Cl), and 2 (CH2OH), leading to distinct electronic and steric effects compared to this analog.
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone ()
- Structure: Two quinoline cores—one with Cl at position 6 and a methoxy-linked hydroxymethyl group, the other with Cl at position 2 and methyl at position 5.
- Crystallography: Dihedral angles between quinoline rings (4.05°) and phenyl/ketone groups (74.43°–83.79°) indicate moderate planarity disruption. Stabilized by C–H···O hydrogen bonds and π–π stacking .
- Key Difference : The absence of fluorine and the presence of a phenyl-ketone moiety in this compound contrast with the simpler hydroxymethyl and halogen substituents in the target molecule.
(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol ()
- Structure : Bromine at position 6, methoxy at position 2, and a substituted phenyl group (Cl, F) attached via a hydroxymethyl bridge.
- Key Features : Bromine’s larger atomic radius compared to chlorine/fluorine may reduce solubility but enhance lipophilicity. Methoxy and polyhalogenated phenyl groups introduce steric bulk and electronic modulation .
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol ()
- Structure : A pyrrolidine ring with hydroxymethyl at position 3 and a 2-chloro-6-fluorobenzoyl group.
- Properties: The chloro-fluoro substitution pattern on the benzoyl ring mirrors that of the target compound’s quinoline core. Polar interactions (e.g., O–H···O) and halogen-mediated hydrophobic effects are likely contributors to stability .
Physicochemical and Stability Trends
- Electronic Effects : Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity, while chlorine contributes to lipophilicity and steric hindrance.
- Stability : Compounds with intramolecular hydrogen bonds (e.g., S(5) motif in ) exhibit enhanced thermal and crystallographic stability.
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